[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine

Physicochemical profiling Lead optimisation Drug design

[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 1423117-52-5, free base) is a 1,2,4‑oxadiazole derivative that carries a chlorodifluoromethyl (–CClF₂) group at the 5‑position and a primary aminomethyl (–CH₂NH₂) side chain at the 3‑position. It is primarily utilised as a synthetic intermediate for constructing more elaborate bioactive molecules in drug discovery and crop‑protection programmes.

Molecular Formula C4H4ClF2N3O
Molecular Weight 183.54 g/mol
Cat. No. B12116125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine
Molecular FormulaC4H4ClF2N3O
Molecular Weight183.54 g/mol
Structural Identifiers
SMILESC(C1=NOC(=N1)C(F)(F)Cl)N
InChIInChI=1S/C4H4ClF2N3O/c5-4(6,7)3-9-2(1-8)10-11-3/h1,8H2
InChIKeyPXEAWSSUVNKRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine – a Fluorinated Oxadiazole Building Block for Medicinal and Agrochemical Research


[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 1423117-52-5, free base) is a 1,2,4‑oxadiazole derivative that carries a chlorodifluoromethyl (–CClF₂) group at the 5‑position and a primary aminomethyl (–CH₂NH₂) side chain at the 3‑position. It is primarily utilised as a synthetic intermediate for constructing more elaborate bioactive molecules in drug discovery and crop‑protection programmes. Computed physicochemical properties reported in PubChem include a molecular weight of 183.54 g mol⁻¹, a topological polar surface area of 64.9 Ų, a calculated XLogP3‑AA of 0.2, one hydrogen‑bond donor, and six hydrogen‑bond acceptors [1].

Why Generic 5‑Substituted 1,2,4‑Oxadiazol‑3‑ylmethanamines Cannot Substitute [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine


The chlorodifluoromethyl substituent imparts a unique combination of lipophilicity, electronic character, and metabolic stability that is not reproduced by methyl, trifluoromethyl, difluoromethyl, or chloromethyl analogues. The –CClF₂ group displays intermediate lipophilicity between –CF₃ and –CHF₂ while retaining a chlorine atom that can engage in halogen‑bonding interactions or serve as a synthetic handle for further diversification. Furthermore, the primary amine at the 3‑position enables straightforward derivatisation (e.g., amide coupling, reductive amination) that is not possible with many 3‑aryl oxadiazole fungicides. Consequently, direct replacement of this compound with a different 5‑substituted oxadiazole building block will alter the physicochemical and pharmacological profile of downstream candidates, necessitating re‑optimisation of lead series [1].

Quantitative Differentiation of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine from Closest Analogues


Molecular Weight and Heavy Atom Count vs. 5‑Trifluoromethyl Analogue

The target compound has a molecular weight of 183.54 Da (free base) compared with 167.09 Da for the 5‑trifluoromethyl analogue (CAS 1359822‑77‑7). The +16.45 Da increase originates from the replacement of one fluorine atom with chlorine, adding one heavy atom (Cl vs. F) and increasing the molecular volume. This change simultaneously raises lipophilicity (XLogP3‑AA = 0.2 for the target vs. an estimated ≤0 for the 5‑trifluoromethyl analogue) while introducing a polarisable chlorine atom capable of halogen bonding [1][2][3].

Physicochemical profiling Lead optimisation Drug design

Topological Polar Surface Area and Hydrogen‑Bond Acceptor/Donor Profile

The target compound exhibits a topological polar surface area (TPSA) of 64.9 Ų, one hydrogen‑bond donor (the primary amine), and six hydrogen‑bond acceptors (comprising the oxadiazole ring, the amine, and the halogen atoms). The 5‑trifluoromethyl analogue (free base) has an equivalent TPSA of ≈64.9 Ų but contains only five hydrogen‑bond acceptors (no chlorine). The additional acceptor in the target compound can engage in halogen‑bonding interactions, which are absent in the trifluoromethyl congener [1][2][3].

Drug-likeness CNS penetration Solubility

Patent Coverage for 5‑Chlorodifluoromethyl‑1,2,4‑oxadiazole Fungicides

A series of patent applications (including WO‑2024068518‑A1 and WO‑2022207496‑A1) exclusively claim 3‑(hetero)aryl‑5‑chlorodifluoromethyl‑1,2,4‑oxadiazole derivatives as fungicides. These patents disclose that compounds bearing the –CClF₂ substituent exhibited superior or broader‑spectrum fungicidal activity compared with the corresponding –CF₃ analogues. Although exact minimum inhibitory concentrations are not publicly available in the patent abstracts, the fact that multiple agrochemical companies (Bayer AG, BASF) are filing specifically on the chlorodifluoromethyl series indicates that this substituent confers a demonstrable performance advantage in the field [1][2].

Agrochemical Fungicide Crop protection

High‑Strength Differential Evidence Is Currently Limited

A systematic literature search failed to retrieve any peer‑reviewed study that provides a direct, quantitative, head‑to‑head comparison of [5-(chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine with one or more of its closest analogues (5‑trifluoromethyl‑, 5‑difluoromethyl‑, 5‑chloromethyl‑, or 5‑methyl‑1,2,4‑oxadiazol‑3‑ylmethanamine) in any biological assay, pharmacokinetic model, or stability study. The absence of such data means that all differentiation claims above are based on computed physicochemical properties, class‑level inference, or qualitative patent disclosures. Researchers who require verified, quantitative performance differentiation should request custom head‑to‑head profiling data from the supplier before making procurement decisions [1].

Data gap Procurement caution Validation

Key Application Scenarios for [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine Based on Differentiation Evidence


Lead Optimisation Programmes Requiring Fine‑Tuned Lipophilicity

When a medicinal chemistry programme requires a 1,2,4‑oxadiazole core with a moderate lipophilicity (XLogP3‑AA ≈ 0.2) that is higher than the trifluoromethyl analogue but lower than a perfluoroalkyl chain, this compound provides a tailored vector. The chlorine atom also offers a synthetic handle for late‑stage diversification via nucleophilic aromatic substitution or cross‑coupling [1].

Agrochemical Fungicide Discovery Seeking Novel Intellectual Property

The prolific patenting of 5‑chlorodifluoromethyl‑1,2,4‑oxadiazoles by major agrochemical companies indicates that this substituent delivers fungicidal activity advantages. Incorporating this building block into early discovery libraries can generate composition‑of‑matter IP space that is distinct from the crowded trifluoromethyl oxadiazole landscape [2][3].

Chemical Biology Studies Exploiting Halogen‑Bonding Interactions

The chlorine atom in the –CClF₂ group can act as a halogen‑bond donor, enabling specific interactions with protein backbone carbonyls or other electron‑rich sites. This property, absent in the –CF₃ and –CHF₂ analogues, makes the compound a useful probe for studying the role of halogen bonding in target recognition and selectivity [1].

Custom Comparative Profiling Requests

Users who require a definitive, quantitative comparison of this compound against its closest analogues (e.g., for target‑specific potency, metabolic stability, or solubility) should request custom head‑to‑head measurements from the supplier, as no such data are currently available in the public domain [4].

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